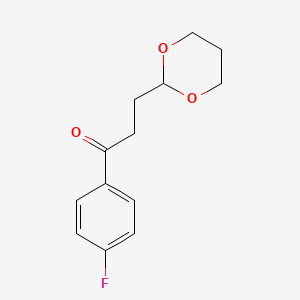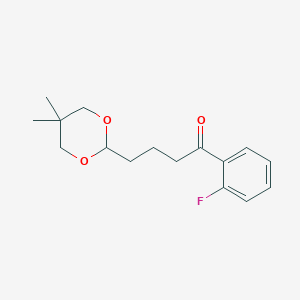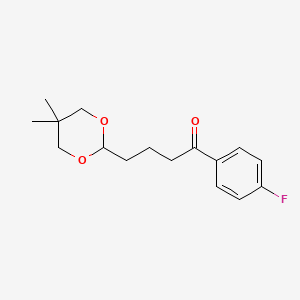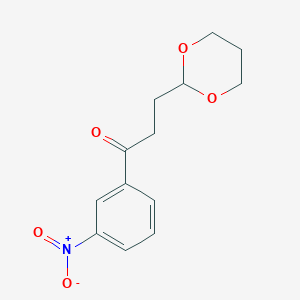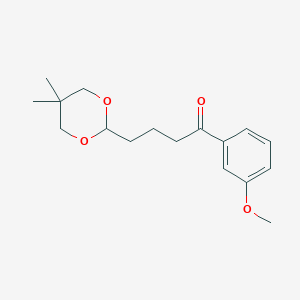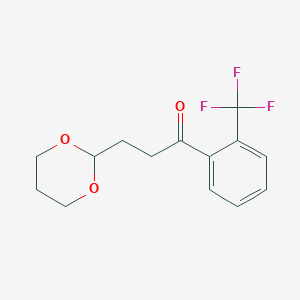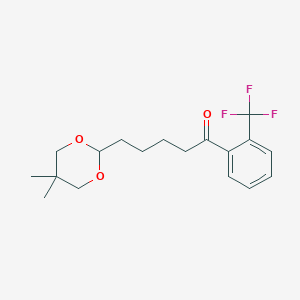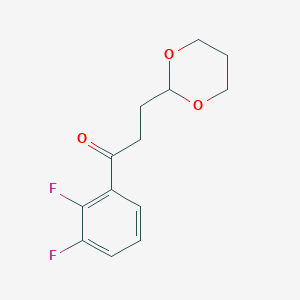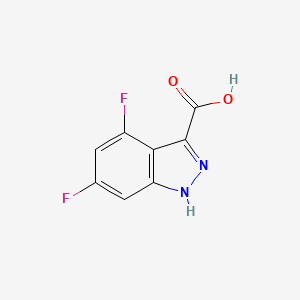
4,6-Difluoro-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluoro-1H-indazole-3-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications
作用机制
Target of Action
It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For example, some indazole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Based on the known activities of indazole derivatives, the compound could potentially have a variety of effects, such as antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
4,6-Difluoro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes often involve binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. First, the compound binds to specific biomolecules, such as enzymes or receptors, through interactions with their active sites or binding domains. This binding can result in conformational changes that either enhance or inhibit the activity of the target biomolecule. For instance, this compound can inhibit the activity of certain kinases by blocking their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or temperature. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, this compound can cause toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are detected .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-difluoro-1H-indazole.
Carboxylation: The indazole derivative undergoes carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to introduce the carboxylic acid group at the 3-position.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100-150°C) to facilitate the carboxylation process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4,6-Difluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-hydroxy-4,6-difluoro-1H-indazole or 3-formyl-4,6-difluoro-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
4,6-Difluoro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes due to its unique chemical properties.
Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.
相似化合物的比较
- 4,6-Difluoro-1H-indazole-5-carboxylic acid
- 5,6-Difluoro-1H-indazole-3-carboxylic acid
- 4,5-Difluoro-1H-indazole-3-carboxylic acid
Comparison: 4,6-Difluoro-1H-indazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This positioning can influence the compound’s chemical reactivity, biological activity, and binding interactions. Compared to other fluorinated indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for research and development.
属性
IUPAC Name |
4,6-difluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZUYDARDRVGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
